Flavaspidic acid-N-methylglucaminate

Description

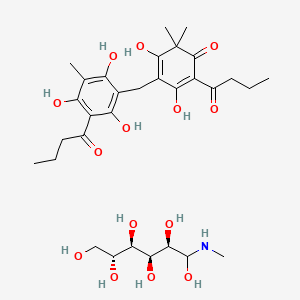

Flavaspidic acids are phloroglucinol derivatives predominantly isolated from Dryopteris species, such as Dryopteris crassirhizoma and Dryopteris fragrans. These compounds are traditionally used in Asian medicine for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Key derivatives include flavaspidic acids AP, AB, PB, and BB, which differ in their substituents (e.g., acetyl or butyryl groups) at specific positions (C3, C3′, C5, or C5′).

This article focuses on structurally related flavaspidic acid derivatives (AP, AB, PB, BB) due to the absence of data on the specified compound.

Properties

CAS No. |

992-18-7 |

|---|---|

Molecular Formula |

C31H47NO14 |

Molecular Weight |

657.7 g/mol |

IUPAC Name |

2-butanoyl-4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C24H30O8.C7H17NO6/c1-6-8-14(25)16-19(28)11(3)18(27)12(20(16)29)10-13-21(30)17(15(26)9-7-2)23(32)24(4,5)22(13)31;1-8-7(14)6(13)5(12)4(11)3(10)2-9/h27-31H,6-10H2,1-5H3;3-14H,2H2,1H3/t;3-,4-,5+,6-,7?/m.1/s1 |

InChI Key |

HFBQSVVURWRQMG-VBCATWOOSA-N |

Isomeric SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O.CNC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O.CNC(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flavaspidic acid-N-methylglucaminate typically involves the esterification of flavaspidic acid with N-methylglucamine. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Flavaspidic acid-N-methylglucaminate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Scientific Research Applications

Flavaspidic acid-N-methylglucaminate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Investigated for its antibacterial properties and its ability to inhibit biofilm formation.

Medicine: Potential use as an antibacterial agent, particularly against drug-resistant strains of bacteria.

Industry: Utilized in the formulation of antibacterial coatings and materials.

Mechanism of Action

The mechanism of action of flavaspidic acid-N-methylglucaminate involves the inhibition of bacterial protein synthesis. It binds to specific proteins involved in the synthesis of tRNA, thereby disrupting the bacterial protein synthesis pathway. This leads to the inhibition of bacterial growth and biofilm formation .

Comparison with Similar Compounds

Structural-Activity Relationships (SAR)

- Acetylation : Acetyl groups at C3/C3′ (flavaspidic acid AP) enhance XO inhibition but reduce antibacterial breadth .

- Lipophilicity : Butyryl or larger substituents (e.g., in AB/PB) decrease solubility but improve membrane penetration .

- Unmodified cores : Flavaspidic acid BB’s unacetylated structure broadens its antibacterial spectrum but diminishes enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.